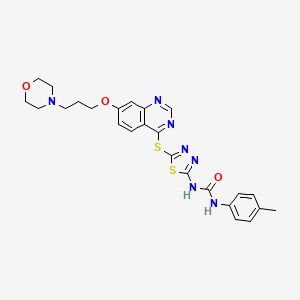

1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

作用机制

FLT3-IN-1 通过选择性抑制 FLT3 激酶的活性发挥作用。这种抑制导致 FLT3 磷酸化的下调,以及随后对下游信号通路(包括 STAT5 和 ERK 通路)的抑制。 这导致阻断癌细胞的增殖和诱导癌细胞的凋亡 .

生化分析

Biochemical Properties

FLT3-IN-1 plays a crucial role in biochemical reactions, particularly in the context of FLT3 signaling pathways. It interacts with the FLT3 receptor, a member of the receptor tyrosine kinase family . Upon binding to the FLT3 ligand, FLT3 undergoes homodimerization and activation, leading to increased cellular signaling via multiple pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT . FLT3-IN-1, as an inhibitor, can block these pathways, thereby regulating the proliferation, differentiation, and survival of multipotent hematopoietic and lymphoid progenitors .

Cellular Effects

FLT3-IN-1 has profound effects on various types of cells and cellular processes. In the context of AML, FLT3-IN-1 can inhibit cell proliferation, block the cell cycle, induce apoptosis, and bind FLT3 to inhibit its downstream signaling pathways, including the STAT5, AKT, and ERK pathways . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

FLT3-IN-1 exerts its effects at the molecular level through a variety of mechanisms. It binds to the active site of the FLT3 receptor, stabilizing the inactive conformation, thereby inhibiting the downstream signaling molecules including ERK and STAT5 . This leads to changes in gene expression, enzyme inhibition or activation, and alterations in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of FLT3-IN-1 can change over time. For instance, the FLT3-ITD biosynthetically traffics to the Golgi apparatus and remains there in a manner dependent on its tyrosine kinase activity . The stability, degradation, and long-term effects of FLT3-IN-1 on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of FLT3-IN-1 vary with different dosages in animal models. In mouse models with FLT3-ITD and FLT3-ITD-F691L mutation, FLT3-IN-1 showed superior anti-leukemia activity to existing clinical drugs gilteritinib and quizartinib, significantly prolonging the survival of mice

Metabolic Pathways

FLT3-IN-1 is involved in several metabolic pathways. It is known to interact with enzymes and cofactors in the FLT3 signaling pathway . Additionally, it has been found that FLT3-ITD cells develop a metabolic dependency on glutamine metabolism after FLT3 tyrosine kinase inhibition .

Transport and Distribution

FLT3-IN-1 is transported and distributed within cells and tissues in a manner that is likely dependent on its interaction with the FLT3 receptor. FLT3 is synthesized in the endoplasmic reticulum (ER) as a partially glycosylated protein. Subsequently, it is transported to the Golgi complex, where it is modified by complex glycosylation to finally be transported to the cell surface .

Subcellular Localization

The subcellular localization of FLT3-IN-1 is closely tied to that of the FLT3 receptor. In cell lines established from leukemia patients, endogenous FLT3-ITD clearly accumulates in the perinuclear region, indicating that FLT3-ITD mainly localizes to the Golgi region in AML cells

准备方法

合成路线和反应条件: FLT3-IN-1 通过一系列化学反应合成,这些反应涉及在受控条件下偶联特定中间体。 具体的合成路线和反应条件是专有的,通常涉及多个步骤,包括关键中间体的形成、偶联反应和纯化过程 .

工业生产方法: FLT3-IN-1 的工业生产涉及将实验室合成放大到更大的规模,同时保持化合物的纯度和功效。 该过程包括优化反应条件,使用工业级试剂,并采用大规模纯化技术,以确保化合物满足药物使用的要求 .

化学反应分析

反应类型: FLT3-IN-1 会发生各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢或去除氧气。

取代: 涉及用另一个官能团替换一个官能团。

常见试剂和条件:

氧化: 常见试剂包括高锰酸钾和过氧化氢。

还原: 常见试剂包括硼氢化钠和氢化铝锂。

取代: 常见试剂包括卤素和亲核试剂,在特定条件下。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生氧化衍生物,而还原可能产生 FLT3-IN-1 的还原衍生物 .

科学研究应用

FLT3-IN-1 具有广泛的科学研究应用,包括:

化学: 用作工具化合物来研究 FLT3 激酶活性的抑制。

生物学: 在基于细胞的分析中使用,以研究 FLT3 在细胞增殖和凋亡中的作用。

医学: 作为急性髓系白血病和其他癌症的潜在治疗剂进行研究。

相似化合物的比较

与其他类似化合物相比,FLT3-IN-1 在对 FLT3 激酶的高选择性和效力方面是独一无二的。一些类似化合物包括:

JAK2/FLT3-IN-1: JAK2 和 FLT3 的双重抑制剂,具有抗癌活性.

FLT3/CHK1-IN-1: FLT3 和 CHK1 的双重抑制剂,具有高选择性,对 hERG 的亲和力降低.

FLT3/TrKA-IN-1:

FLT3-IN-1 因其对 FLT3 的高选择性和有效抑制 FLT3 磷酸化和下游信号通路的能力而脱颖而出,使其成为癌症研究和治疗中的一种宝贵化合物 .

属性

IUPAC Name |

1-(4-methylphenyl)-3-[5-[7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N7O3S2/c1-17-3-5-18(6-4-17)28-23(33)29-24-30-31-25(37-24)36-22-20-8-7-19(15-21(20)26-16-27-22)35-12-2-9-32-10-13-34-14-11-32/h3-8,15-16H,2,9-14H2,1H3,(H2,28,29,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXFSTAQMOENSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N7O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。